molecular formula C18H18N4O3 B2651256 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide CAS No. 868978-36-3

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2651256
CAS No.: 868978-36-3
M. Wt: 338.367
InChI Key: JLOHQHOSMLUVKH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NaBrO2, N-bromosuccinimide, and pyridinium tribromide. Reaction conditions often involve the use of organic solvents such as DMSO and elevated temperatures .

Major Products

The major products formed from these reactions include various halogenated derivatives of the imidazo[1,2-a]pyridine moiety .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . Additionally, it can modulate G2 progression by controlling the activation of cyclin B/CDK1 through phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-5-6-14(10-16(12)22(24)25)18(23)19-8-7-15-11-21-9-3-4-13(2)17(21)20-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHQHOSMLUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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